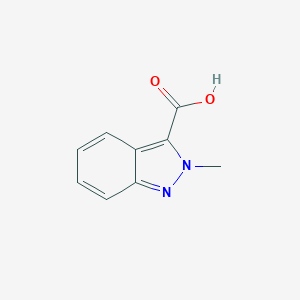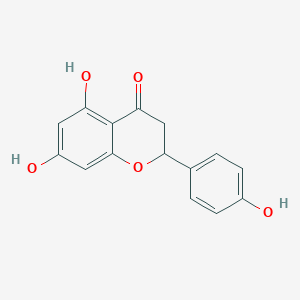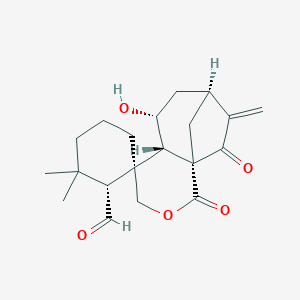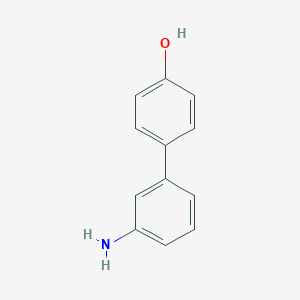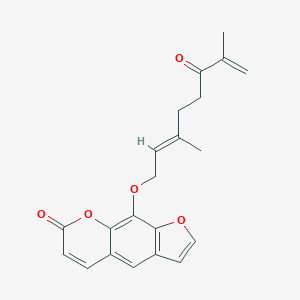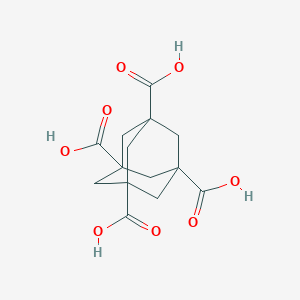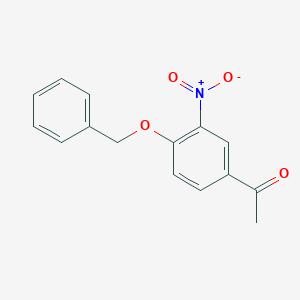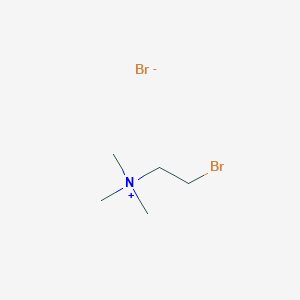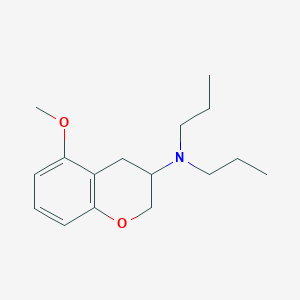
6-Deoxypenciclovir
Übersicht
Beschreibung
6-Deoxypenciclovir (6-DP) is a synthetic nucleoside analog of penciclovir, a nucleoside analog of guanine. This compound is a prodrug that is converted to the active form, penciclovir, in the body. 6-DP has been extensively studied for its potential use in antiviral therapy for the treatment of herpes simplex virus (HSV) infections. It has also been investigated for its use in the treatment of other viral infections, including cytomegalovirus (CMV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). Additionally, 6-DP has been proposed as a potential treatment for cancer due to its ability to inhibit viral replication.
Wissenschaftliche Forschungsanwendungen
Metabolismusforschung
6-Deoxypenciclovir wird in der Metabolismusforschung eingesetzt, insbesondere in Studien, die sich mit der Aldehydoxidase (AOX) befassen. Es ist eines der Substrate, die in In-vitro-Depletionsexperimenten mit Minipig- und menschlichem Leberzytosol und -mikrosomen verwendet werden . Diese Studien helfen, die Clearance und die Stoffwechselwege von AOX-Substraten zu verstehen .
Arzneimittelentwicklung
Die Verbindung spielt eine wichtige Rolle in der Arzneimittelentwicklung, insbesondere in der präklinischen Entwicklung von Arzneimitteln, die durch AOX metabolisiert werden . Das Verständnis, wie this compound metabolisiert wird, kann eine wissenschaftliche Begründung für die Auswahl von Spezies als Modelle für den Menschen bei der Entwicklung von Arzneimitteln liefern, die Substrate von AOX sind .
Antivirale Wirkstoffstudien
This compound ist ein vorletzter Metabolit bei der Produktion des antiviralen Wirkstoffs Penciclovir . Es wird durch die Molybdän-Hydroxylase Aldehydoxidase katalysiert, um Penciclovir zu ergeben . Dieser Prozess ist entscheidend für die Untersuchung von antiviralen Wirkstoffen.
Vergleichende Metabolismusstudien
Diese Verbindung wird in vergleichenden Metabolismusstudien über verschiedene Spezies hinweg eingesetzt. Zum Beispiel wurde es in Studien verwendet, die die Oxidation von Famciclovir und this compound durch Aldehydoxidase aus menschlicher, Meerschweinchen-, Kaninchen- und Rattenleber vergleichen .
Pharmakokinetische Studien
This compound wird in pharmakokinetischen Studien eingesetzt. Seine Metabolismus- und Clearance-Raten können helfen, die menschliche In-vivo-Clearance aus skalierten In-vivo-Daten von Minipigs vorherzusagen .
Synthese von Aminosäureestern
This compound kann mit verschiedenen Aminosäuren verestert werden, um Mono-O-Ester-Derivate zu erzeugen . Dieser Prozess wird bei der Synthese und Bewertung von Aminosäureestern verwendet
Wirkmechanismus
Target of Action
The primary target of 6-Deoxypenciclovir is the herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
This compound undergoes rapid biotransformation to the active antiviral compound penciclovir . This transformation is catalyzed by the molybdenum hydroxylase, aldehyde oxidase . The resulting compound, penciclovir, has inhibitory activity against HSV-1, HSV-2, and VZV .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the oxidation of the compound to penciclovir, catalyzed by aldehyde oxidase . This process predominantly occurs in the liver . The oxidation of this compound to penciclovir is the principal metabolic pathway for this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its clearance from the body, which is estimated from in vitro depletion experiments with human liver cytosol and microsomes . The clearance of this compound was found to be underestimated when predicted from in vitro metabolism data .
Result of Action
The result of the action of this compound is the production of penciclovir, which has inhibitory activity against HSV-1, HSV-2, and VZV . This inhibitory activity helps in the treatment of conditions caused by these viruses, such as cold sores, genital herpes, and shingles .
Action Environment
The action of this compound is influenced by the presence of aldehyde oxidase, which is responsible for its oxidation to penciclovir . This enzyme is predominantly found in the liver . Therefore, the liver can be considered as the primary action environment for this compound.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Deoxypenciclovir interacts with the enzyme aldehyde oxidase, a molybdenum hydroxylase, in the process of its conversion to penciclovir . This interaction is a key step in the metabolic pathway of this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a precursor to penciclovir, an antiviral agent. The conversion of this compound to penciclovir is catalyzed by aldehyde oxidase, which is present in the cytosol of many cells .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by aldehyde oxidase to form penciclovir . This process occurs predominantly in the liver, where aldehyde oxidase is most abundantly expressed .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be stored for long periods without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound are observed through its conversion to penciclovir. In minipigs, clearance of this compound was estimated from in vitro depletion experiments and compared with data generated in parallel in vivo studies .
Metabolic Pathways
The metabolic pathway of this compound involves its conversion to penciclovir via oxidation by aldehyde oxidase . This process is a key step in the metabolism of the antiviral prodrug famciclovir .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytosol, where its primary interacting enzyme, aldehyde oxidase, is located
Eigenschaften
IUPAC Name |
2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWACPJSFGNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146353 | |
| Record name | Brl 42359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104227-86-3 | |
| Record name | 6-Deoxypenciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brl 42359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brl 42359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEOXYPENCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
